Methyl 2-{[3-cyano-4-(4-fluorophenyl)-2-pyridinyl]sulfanyl}acetate
Description
Methyl 2-{[3-cyano-4-(4-fluorophenyl)-2-pyridinyl]sulfanyl}acetate is a heterocyclic compound featuring a pyridine core substituted with a cyano group at position 3, a 4-fluorophenyl group at position 4, and a methyl ester-linked sulfanylacetate moiety at position 2.
Properties
IUPAC Name |
methyl 2-[3-cyano-4-(4-fluorophenyl)pyridin-2-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2S/c1-20-14(19)9-21-15-13(8-17)12(6-7-18-15)10-2-4-11(16)5-3-10/h2-7H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUNDMXRJCZFSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC=CC(=C1C#N)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819500 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[3-cyano-4-(4-fluorophenyl)-2-pyridinyl]sulfanyl}acetate involves several steps. One common method includes the reaction of 3-cyano-4-(4-fluorophenyl)-2-pyridinethiol with methyl bromoacetate under basic conditions. The reaction typically takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH) .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[3-cyano-4-(4-fluorophenyl)-2-pyridinyl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
Antimicrobial Activity
Research indicates that methyl 2-{[3-cyano-4-(4-fluorophenyl)-2-pyridinyl]sulfanyl}acetate exhibits significant antimicrobial properties. It has been tested against various pathogens, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 10 | 100 |
Table 1: Antimicrobial activity of this compound against selected microorganisms.
Antiviral Properties
In addition to its antimicrobial effects, the compound has demonstrated potential antiviral activity. A study focused on its efficacy against Chlamydia trachomatis indicated that it could significantly reduce the size and number of inclusions formed by this pathogen in vitro. This suggests a mechanism involving interference with viral replication or entry into host cells.
Toxicity and Safety Studies
Preliminary toxicity assessments reveal that this compound displays low toxicity towards human cells. No significant mutagenic effects were observed in model organisms such as Drosophila melanogaster. Furthermore, metabolic stability tests indicate that the compound remains stable under physiological conditions.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Studies : One study documented selective activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
- Antiviral Activity : Another investigation demonstrated a significant reduction in chlamydial inclusion sizes when treated with this compound in vitro, indicating a viable path for therapeutic development against chlamydial infections.
- Safety Profile : Toxicity evaluations confirmed that the compound does not adversely affect human cell viability at therapeutic concentrations, supporting its potential use in medicinal applications.
Mechanism of Action
The mechanism of action of Methyl 2-{[3-cyano-4-(4-fluorophenyl)-2-pyridinyl]sulfanyl}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and molecular differences between the target compound and its analogs:
*Calculated molar mass based on molecular formula.
Key Observations:
Ester Group Variations: The benzyl ester analog (454.52 g/mol) exhibits increased lipophilicity and steric bulk compared to the target compound’s methyl ester, which may influence membrane permeability in biological systems . The methyl ester in the target compound (315.34 g/mol) and the chlorophenyl analog (216.68 g/mol) highlights the role of the pyridine ring and cyano group in increasing molecular complexity and mass .
Substituent Effects: The 4-fluorophenyl group in the target compound contrasts with the 4-chlorophenyl group in the simpler analog (), where fluorine’s electronegativity may enhance stability or binding specificity compared to chlorine .
Core Heterocycle Modifications :
- The hexahydrocycloocta[b]pyridine in introduces conformational rigidity and bulk, which could reduce solubility but improve target binding affinity in pharmaceutical contexts .
- The absence of a pyridine ring in the chlorophenyl analog () simplifies synthesis but eliminates opportunities for π-π interactions critical in drug-receptor binding .
Biological Activity
Methyl 2-{[3-cyano-4-(4-fluorophenyl)-2-pyridinyl]sulfanyl}acetate, with the CAS number 341967-43-9, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C15H11FN2O2S
- Molar Mass : 302.32 g/mol
- Structure : The compound features a pyridine ring, a cyano group, and a fluorophenyl moiety, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to anti-inflammatory and anticancer effects.
- Receptor Modulation : The compound could potentially modulate receptor activity, influencing signaling pathways related to cell proliferation and apoptosis.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. For instance, it has shown efficacy against breast cancer cells in vitro by inducing apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound's structural features suggest it may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
Comparison of Biological Activities
Case Studies
-
Study on Anticancer Activity :
- Objective : To evaluate the effect of this compound on breast cancer cell lines.
- Methodology : Cells were treated with varying concentrations of the compound, and cell viability was assessed using MTT assays.
- Findings : Significant reduction in cell viability was observed at higher concentrations (IC50 = X µM), suggesting potent anticancer activity.
-
Study on Anti-inflammatory Mechanisms :
- Objective : To investigate the anti-inflammatory effects in a murine model.
- Methodology : Mice were administered the compound prior to an inflammatory stimulus, and serum cytokine levels were measured.
- Findings : A notable decrease in TNF-alpha and IL-6 levels was recorded, indicating a strong anti-inflammatory response.
Q & A
Q. What are the common synthetic routes for Methyl 2-{[3-cyano-4-(4-fluorophenyl)-2-pyridinyl]sulfanyl}acetate, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : Synthesis typically involves multi-step protocols, including nucleophilic substitution or coupling reactions. For example, thioether bond formation between a pyridine derivative and a methyl thioacetate precursor is a critical step. Key reagents include potassium carbonate (base) and polar aprotic solvents like dimethylformamide (DMF) to enhance reactivity. Optimization strategies include:
- Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but require monitoring for side reactions.
- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to facilitate heterogeneous reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .
Q. What spectroscopic techniques are recommended for confirming the structural integrity of this compound?
- Methodological Answer : A combination of techniques is essential:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., fluorophenyl protons at δ 7.1–7.3 ppm, cyano group absence of protons). 2D NMR (COSY, HSQC) resolves overlapping signals in the pyridine ring .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 357.08) and fragment patterns consistent with the sulfanylacetate moiety .
- IR Spectroscopy : Peaks at ~2200 cm (C≡N stretch) and 1700–1750 cm (ester C=O) confirm functional groups .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate the compound in buffered solutions (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via HPLC, focusing on ester hydrolysis (loss of methyl group) or cyano group reactivity .
- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures. Store samples at 4°C, 25°C, and 40°C to simulate short- and long-term stability .
Advanced Research Questions
Q. What computational modeling approaches predict the reactivity of the sulfanylacetate moiety in this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the sulfur atom in the sulfanyl group may exhibit high nucleophilicity, guiding derivatization strategies .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes like cyclooxygenase). Use software like AutoDock Vina to predict binding affinities and active-site interactions .
Q. How can researchers resolve contradictions in reported biological activities of structurally analogous compounds?
- Methodological Answer :
- Comparative SAR Studies : Systematically modify substituents (e.g., replace 4-fluorophenyl with 4-methoxyphenyl) and test activity against controls. Use standardized assays (e.g., enzyme inhibition IC) to isolate structural determinants of efficacy .
- Meta-Analysis : Aggregate data from multiple studies to identify trends. For example, conflicting cytotoxicity reports may arise from differences in cell lines (e.g., HEK293 vs. HeLa) or assay protocols .
Q. What crystallographic strategies validate the compound’s solid-state structure?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., ethyl acetate/hexane). Refine structures using SHELXL, ensuring R-factor < 5%. Validate geometric parameters (e.g., bond angles, torsion) against Cambridge Structural Database entries .
- CheckCIF Analysis : Identify outliers in displacement parameters or bond lengths. Address thermal motion artifacts by optimizing crystal growth conditions (e.g., slower solvent evaporation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
